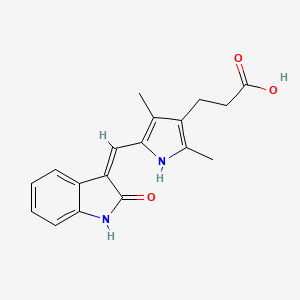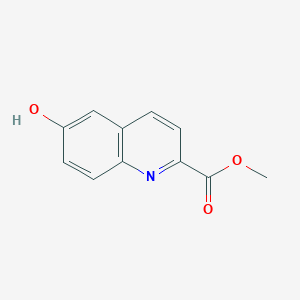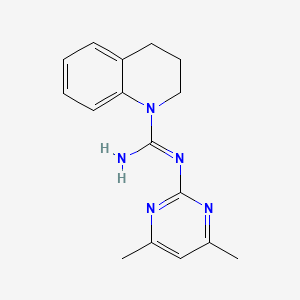
オランチニブ
概要
説明
Orantinib is a small molecule tyrosine kinase inhibitor that has been investigated for its potential therapeutic applications in various types of cancer, including lung cancer, breast cancer, kidney cancer, gastric cancer, and prostate cancer . It is known for its ability to inhibit multiple receptor tyrosine kinases, which are involved in the regulation of critical cellular processes such as proliferation, differentiation, and angiogenesis .
科学的研究の応用
作用機序
Target of Action
Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor . It primarily targets the vascular endothelial growth factor receptor 2 (VEGFR2) , platelet-derived growth factor receptor (PDGFR) , and fibroblast growth factor receptor (FGFR) . These receptors play crucial roles in angiogenesis and cell proliferation, which are essential processes in tumor growth and metastasis .
Mode of Action
Orantinib binds to and inhibits the autophosphorylation of VEGFR2, PDGFR, and FGFR . By blocking these receptors, Orantinib disrupts the signaling pathways that promote angiogenesis and cell proliferation . This inhibition can lead to the suppression of tumor growth and potentially the regression of existing tumors .
Biochemical Pathways
The biochemical pathways affected by Orantinib primarily involve angiogenesis and cell proliferation. By inhibiting VEGFR2, PDGFR, and FGFR, Orantinib disrupts the signaling pathways that these receptors are involved in . This disruption can lead to a decrease in angiogenesis, thereby limiting the tumor’s access to nutrients and oxygen, and a decrease in cell proliferation, thereby slowing the growth of the tumor .
Pharmacokinetics
It is known that orantinib is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. More research is needed to fully understand the pharmacokinetics of Orantinib.
Result of Action
The molecular and cellular effects of Orantinib’s action primarily involve the inhibition of angiogenesis and cell proliferation . By blocking the signaling pathways that promote these processes, Orantinib can potentially suppress tumor growth and even cause existing tumors to regress .
Action Environment
The efficacy and stability of Orantinib can be influenced by various environmental factors. This suggests that the tumor microenvironment and the presence of other treatments can impact the efficacy of Orantinib .
生化学分析
Biochemical Properties
Orantinib plays a significant role in biochemical reactions by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) . These interactions are crucial as they inhibit angiogenesis and cell proliferation, which are vital processes in cancer progression . Orantinib binds to these receptors and prevents their autophosphorylation, thereby blocking downstream signaling pathways that promote tumor growth .
Cellular Effects
Orantinib has been shown to inhibit the proliferation of various cancer cell lines, including those derived from alveolar soft-part sarcoma . It affects cell signaling pathways by inhibiting the activity of VEGFR2, PDGFR, and FGFR, leading to reduced angiogenesis and tumor growth . Additionally, Orantinib influences gene expression and cellular metabolism by altering the activity of these key receptors .
Molecular Mechanism
At the molecular level, Orantinib exerts its effects by binding to the ATP-binding sites of VEGFR2, PDGFR, and FGFR . This binding inhibits the autophosphorylation of these receptors, thereby blocking the activation of downstream signaling pathways involved in cell proliferation and angiogenesis . Orantinib’s inhibition of these pathways results in decreased tumor growth and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Orantinib have been observed to change over time. Studies have shown that Orantinib remains stable and effective in inhibiting receptor tyrosine kinases over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of Orantinib vary with different dosages. At lower doses, Orantinib effectively inhibits tumor growth without causing significant toxicity . At higher doses, Orantinib can cause adverse effects such as elevated liver enzymes and hypertension . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
Orantinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . This enzyme plays a crucial role in the biotransformation of Orantinib into its active metabolites, which retain the ability to inhibit receptor tyrosine kinases . The involvement of CYP3A4 in Orantinib metabolism suggests potential drug-drug interactions that need to be considered in clinical settings .
Transport and Distribution
Orantinib is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues . The distribution of Orantinib within the body is influenced by factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of Orantinib is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases . Orantinib’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing Orantinib to specific cellular compartments .
準備方法
The synthesis of Orantinib involves several steps, starting from commercially available starting materials. One of the synthetic routes includes the preparation of 3-methyleneoxindole, which is then modified to introduce the 2-(2-carboxyethyl)-3,5-dimethylpyrrol-3-yl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce production costs .
化学反応の分析
Orantinib undergoes various types of chemical reactions, including:
Oxidation: Orantinib can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can modify the oxindole ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Orantinib is unique in its ability to target multiple receptor tyrosine kinases simultaneously, which distinguishes it from other similar compounds. Some of the similar compounds include:
Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: A kinase inhibitor that targets multiple intracellular and cell surface kinases.
Toceranib: A selective inhibitor of receptor tyrosine kinases used in veterinary medicine.
These compounds share similar mechanisms of action but differ in their specific targets and clinical applications, highlighting the uniqueness of Orantinib in its broad-spectrum activity .
特性
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
| Record name | SU6668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)

![Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-](/img/structure/B1310694.png)


![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)







